Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate
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Overview
Description
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a malonate esterThe thiazole ring, in particular, is known for its diverse biological activities, making this compound a valuable subject for research .
Mechanism of Action
Mode of action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical pathways
Without specific information on “Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other solvents can influence its absorption, distribution, metabolism, and excretion .
Result of action
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the malonate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitrophenyl group can produce aniline derivatives .
Scientific Research Applications
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate
- Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(3-nitrophenyl)malonate
- Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrobenzyl)malonate
Uniqueness
What sets Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring, for example, can affect the compound’s electronic properties and its interaction with biological targets .
Properties
IUPAC Name |
dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-23-12(19)15(13(20)24-2,7-9-8-17-14(16)25-9)10-5-3-4-6-11(10)18(21)22/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNAWQHIJTFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(S1)Cl)(C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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